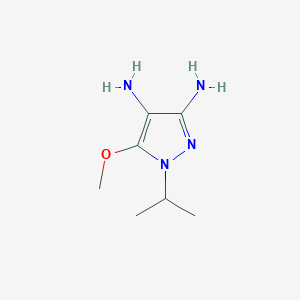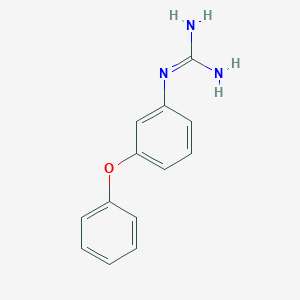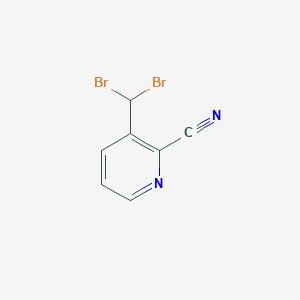
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
Vue d'ensemble
Description
“(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol” is a chemical compound with the CAS Number: 681260-50-4 . It has a molecular weight of 191.15 and is a brown solid at room temperature . The IUPAC name for this compound is [2-methyl-6-(trifluoromethyl)-3-pyridinyl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10)11/h2-3,13H,4H2,1H3 . This indicates that the compound has a pyridine ring with a trifluoromethyl group and a methyl group attached to it. The methanol group is attached to the pyridine ring.Physical And Chemical Properties Analysis
This compound is a brown solid at room temperature . It has a molecular weight of 191.15 .Applications De Recherche Scientifique
Syntheses and Catalysis
- Zinc Complexes and Aldol Reactions : Syntheses of Zinc Complexes with multidentate nitrogen ligands, including (6-{[(pyrid-2-ylmethyl)amino]methyl}pyrid-2-yl)methanol, have been studied for their catalytic applications in aldol reactions, mimicking the active site of zinc-dependent class II aldolases (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).
Hydrogen Bonding and Solubility Studies
- Hydrogen Bonding Investigations : Research has been conducted on the enthalpies of solution of methanol in pyridine derivatives, including studies on the effects of different methyl groups on hydrogen bonding patterns (Marczak, Heintz, & Bucek, 2004).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Studies have been done on the crystal structure of compounds like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, derived from the condensation reaction of (6-methylpyridin-2-yl)methanol, showing symmetrical molecules with intramolecular hydrogen bonds (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Organic Synthesis and Reactions
- Catalytic Methylation of Pyridines : A study on the catalytic methylation of pyridines using temporary dearomatisation, with methanol as a key reagent, highlights the versatile use of pyridine derivatives in organic synthesis (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).
- Reactions with Mono- and Difunctional Nucleophiles : The study of reactions involving methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles, such as methanol, shows the formation of various acyclic and heterocyclic compounds (Sokolov & Aksinenko, 2010).
Coordination Chemistry
- Nickel Complex Synthesis and Application : Research on synthesizing nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, and their application in catalytic oligomerization of ethylene, demonstrates the role of these complexes in industrial chemistry (Kermagoret & Braunstein, 2008).
Material Science and Polymer Chemistry
- Ionic Oligomerization in Polyacetylenes : The study of ionic oligomerization of acetylenic bonds in N-methyl-2-ethynylpyridinium (trifluoromethyl)sulfonate, initiated by nucleophiles like methanol, contributes to the understanding of polymer chemistry and material science (Balogh & Blumstein, 1995).
Chemical Sensors
- Chemosensors for Metal Ions : Synthesis and characterization of compounds like 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione, and their application as chemosensors for transition metal ions in methanol, highlight the potential of pyridine derivatives in sensor technology (Gosavi-Mirkute et al., 2017).
Catalysis and Reaction Mechanisms
- Vapor-phase Ring Alkylation : The study of vapor-phase ring alkylation of pyridine with alcohols like methanol over metal cation-exchanged zeolites, demonstrates the application of pyridine derivatives in catalytic processes (Kashiwagi, Fujiki, & Enomoto, 1982).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H320, and H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P302+P352, P280, and P305 +P351+P338 , suggesting measures to prevent exposure and instructions in case of exposure.
Propriétés
IUPAC Name |
[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10)11/h2-3,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDNFCWBWHATSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375029 | |
| Record name | (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
681260-50-4, 113265-44-4 | |
| Record name | (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 113265-44-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)


